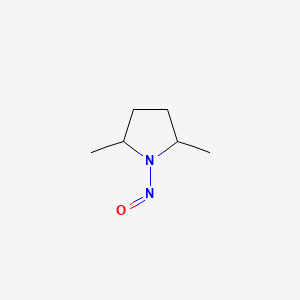
methyl (2S)-2-amino-3-fluoropropanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride, also known as methyl aminofluoropropionate hydrochloride (MAFP-HCl), is an amino acid derivative that has been used in various scientific research applications. MAFP-HCl is a white crystalline powder with a melting point of 130-132 °C, and a molecular formula of C4H8ClFNO2. It is soluble in water and is relatively stable under normal conditions. MAFP-HCl is used as a building block for the synthesis of peptides and other organic compounds, and is also used in the production of pharmaceuticals, food additives, and other industrial products.
Aplicaciones Científicas De Investigación
MAFP-HCl has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and other organic compounds, as well as in the production of pharmaceuticals, food additives, and other industrial products. MAFP-HCl has been used to study the structure-activity relationships of peptides and small molecules, as well as to study the pharmacological activity of peptides and small molecules. MAFP-HCl has also been used in the synthesis of novel peptides and small molecules for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of MAFP-HCl is not fully understood. However, it is known to interact with certain receptors in the body, such as the GABA receptor, which is involved in the regulation of neurotransmitter release. MAFP-HCl is also known to interact with various enzymes, such as the enzyme responsible for the breakdown of the neurotransmitter GABA.
Biochemical and Physiological Effects
MAFP-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the synthesis of GABA, an inhibitory neurotransmitter, and to inhibit the breakdown of GABA, resulting in increased levels of GABA in the brain. MAFP-HCl has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of MAFP-HCl in laboratory experiments has several advantages. It is relatively stable under normal conditions, and is soluble in water. MAFP-HCl is also relatively inexpensive and easy to obtain. However, MAFP-HCl is not suitable for use in all laboratory experiments, as it can interfere with certain biochemical reactions.
Direcciones Futuras
There are several potential future directions for the use of MAFP-HCl in scientific research. One potential application is in the development of new drugs and treatments for various diseases. MAFP-HCl could also be used to study the structure-activity relationships of peptides and small molecules, as well as to study the pharmacological activity of peptides and small molecules. Additionally, MAFP-HCl could be used to develop new methods for the synthesis of peptides and small molecules. Finally, MAFP-HCl could be used to develop new methods for the production of pharmaceuticals, food additives, and other industrial products.
Métodos De Síntesis
MAFP-HCl can be synthesized in several different ways. One method is the reaction of 2-amino-3-fluoropropionic acid with hydrochloric acid. This reaction produces MAFP-HCl as a white crystalline solid. Another method is the reaction of 2-amino-3-fluoropropionic acid with sodium hydroxide, which produces MAFP-HCl as a white powder. The reaction of 2-amino-3-fluoropropionic acid with p-toluenesulfonic acid also produces MAFP-HCl as a white powder.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-amino-3-fluoropropanoate hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Methyl acrylate", "Hydrogen fluoride", "Sodium hydroxide", "Ammonium chloride", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Methyl acrylate is reacted with hydrogen fluoride to form methyl 3-fluoropropionate.", "Step 2: Methyl 3-fluoropropionate is then reacted with sodium hydroxide to form methyl (S)-3-hydroxypropionate.", "Step 3: Methyl (S)-3-hydroxypropionate is then reacted with ammonium chloride and sodium nitrite to form methyl (S)-2-nitro-3-hydroxypropionate.", "Step 4: Methyl (S)-2-nitro-3-hydroxypropionate is then reduced with hydrogen and palladium on carbon to form methyl (S)-2-amino-3-hydroxypropionate.", "Step 5: Methyl (S)-2-amino-3-hydroxypropionate is then reacted with hydrochloric acid to form methyl (S)-2-amino-3-hydroxypropanoate hydrochloride.", "Step 6: Methyl (S)-2-amino-3-hydroxypropanoate hydrochloride is then treated with sodium bicarbonate and ethanol to form methyl (2S)-2-amino-3-fluoropropanoate hydrochloride." ] } | |
Número CAS |
60644-02-2 |
Nombre del producto |
methyl (2S)-2-amino-3-fluoropropanoate hydrochloride |
Fórmula molecular |
C4H9ClFNO2 |
Peso molecular |
157.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




